molecular formula C8H9BrO2 B1291323 4-Bromo-2-ethoxyphenol CAS No. 211495-66-8

4-Bromo-2-ethoxyphenol

Cat. No.: B1291323
CAS No.: 211495-66-8
M. Wt: 217.06 g/mol
InChI Key: FHIRTCZQNMPCJR-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxyphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a bromine atom at the fourth position and an ethoxy group at the second position on the phenol ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxyphenol typically involves the bromination of 2-ethoxyphenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: The major product is 2-ethoxyphenol.

Scientific Research Applications

4-Bromo-2-ethoxyphenol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethoxyphenol is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its methoxy analogs. This difference can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

4-bromo-2-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIRTCZQNMPCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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